3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Coordination Chemistry Metalloenzyme Inhibitor Design Bioinorganic Chemistry

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 6312-55-6), also known as 9-methyl-8-azaadenine or 8-aza-9-methyladenine, is a methylated purine analogue belonging to the triazolopyrimidine class. This heterocyclic scaffold (C₅H₆N₆, MW 150.14 g/mol) features a fused 1,2,3-triazole and pyrimidine ring system bearing a 7-amino group and an N3-methyl substituent.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 6312-55-6
Cat. No. B1617163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS6312-55-6
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2N=N1)N
InChIInChI=1S/C5H6N6/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8)
InChIKeyBHHGXZXSPYWZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 6312-55-6): A Defined 8-Azaadenine Scaffold for Targeted Chemical Biology and Medicinal Chemistry Procurement


3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 6312-55-6), also known as 9-methyl-8-azaadenine or 8-aza-9-methyladenine, is a methylated purine analogue belonging to the triazolopyrimidine class. This heterocyclic scaffold (C₅H₆N₆, MW 150.14 g/mol) features a fused 1,2,3-triazole and pyrimidine ring system bearing a 7-amino group and an N3-methyl substituent . Unlike unsubstituted 8-azaadenine (CAS 1123-54-2), the N3-methylation permanently blocks tautomeric equilibration at the triazole ring, locking the compound into a single, well-defined tautomeric state—a critical advantage for applications requiring structural homogeneity [1]. The compound serves as a versatile synthetic intermediate for constructing kinase inhibitors, deubiquitinase inhibitors, and nucleoside analogues, with its crystal structure fully characterized by X-ray diffraction as of 2024 [2].

Why Generic Substitution of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine with Unsubstituted 8-Azaadenine or Regioisomeric Methyl Derivatives Fails in Rigorous Research Applications


The triazolopyrimidine scaffold is not a monolithic entity; the position and presence of the N-methyl substituent profoundly alter metal coordination geometry, electronic absorption characteristics, and hydrogen-bonding capacity. Unsubstituted 8-azaadenine exists as an equilibrating mixture of 8H- and 9H-tautomers, introducing heterogeneity that complicates both crystallographic analysis and biological target engagement [1]. The 3-methyl (9-methyl) derivative locks the system into a single tautomeric form, eliminating this variability. Critically, N9-methylation blocks the preferred N7/N8 metal-binding sites of 8-azaadenine and redirects transition-metal coordination to the pyrimidine N1/N3 positions—a switch that fundamentally alters the compound's behavior as a ligand in metalloenzyme inhibitor design and coordination chemistry [1]. Regioisomeric 7-methyl or 8-methyl-8-azaadenine analogues further differ in their magnetic circular dichroism (MCD) signatures, producing distinct electronic band patterns in the 200–350 nm region that preclude confusion but also prevent functional interchangeability in spectroscopic probe applications [2].

Quantitative Evidence Guide: Where 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Demonstrates Measurable Differentiation from Closest Analogs


N9-Methylation Completely Redirects Metal Coordination Site Preference Relative to Unsubstituted 8-Azaadenine

Direct head-to-head comparison of methylmercury(II) complexation demonstrates that 9-methyl-8-azaadenine (target compound) exhibits a fundamentally different metal-binding topology compared to the parent 8-azaadenine. With 8-azaadenine, N7- and N8-coordinated complexes are accessible. In contrast, N9 methylation blocks these sites entirely; when N9 is occupied by a methyl group, the secondary metal-binding site shifts exclusively to N1 or N3 of the pyrimidine ring [1]. This was confirmed by the isolation and X-ray structural characterization of the complex [(CH₃Hg)Maad]NO₃, in which N6 is coordinated by CH₃Hg⁺ and N1 is protonated [1].

Coordination Chemistry Metalloenzyme Inhibitor Design Bioinorganic Chemistry

Magnetic Circular Dichroism Signatures Provide Unambiguous Spectroscopic Discrimination from 7- and 8-Methyl Regioisomers

Magnetic circular dichroism (MCD) spectroscopy of 8-azapurine derivatives reveals that 9-methyl-8-azaadenine (target compound, corresponding to the 3-methyl triazolo nomenclature) generates a well-resolved MCD spectrum with four distinct electronic bands observable in the 200–350 nm spectral region. This band pattern is differentiable from those of the 7-methyl and 8-methyl regioisomers [1]. CNDO calculations indicate that π → π* excitations dominate the MCD intensity for all three regioisomers, but the specific band positions and signs of the observed B-terms permit unambiguous spectroscopic assignment [1].

Spectroscopic Probe Development Analytical Chemistry Regioisomer Identification

Tridentate Rhodium(I) Complex Formation Differentiates 8-Aza-9-methyladenine from N6,N6-Dimethyladenine in Organometallic Reactivity

Reaction of the dinuclear rhodium(I) complex [(cod)Rh(μ-Cl)(μ-OAc)Rh(cod)] (1) with 8-aza-9-methyladenine (Maad) yields exclusively a single dimeric product, [(cod)Rh(μ-MaadH⁻¹)Rh(cod)Cl]₂ (4), in which the nucleobase acts as a tridentate ligand coordinating through N1, N6, and N7 [1]. This contrasts with the behavior of N6,N6-dimethyladenine, which yields multiple products under similar conditions, reflecting the unique ability of the 8-aza modification combined with N9-methylation to enforce a specific, rigid tridentate binding mode [1].

Organometallic Chemistry Nucleobase-Metal Conjugates Catalyst Design

X-Ray Crystal Structure Confirms Single Tautomeric State with Unique Protonation Behavior Versus Unsubstituted 8-Azaadenine

The crystal structure of 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine was determined by X-ray crystallography and reported in 2024, providing the first definitive structural characterization of this compound [1]. Complementary data indicate that this ligand is not easily protonated in aqueous solution due to its high basicity . This contrasts with unsubstituted 8-azaadenine, for which pKa values of pK₁ ≈ 2.7 and pK₂ ≈ 5.9 have been experimentally determined across 308–328 K [2], reflecting the significant impact of N-methylation on the acid-base properties of the triazolopyrimidine core.

Structural Biology Tool Compounds Crystallography Ligand Design

Scaffold Validation for USP28 Inhibition: Triazolo[4,5-d]pyrimidine Core Delivers Potent Deubiquitinase Targeting with Defined Selectivity Over USP7 and LSD1

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, of which 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is the core 7-amino-N3-methyl building block, has been validated as a productive chemotype for developing potent USP28 inhibitors. The optimized derivative compound 19 (bearing this scaffold core) inhibited USP28 with IC₅₀ = 1.10 ± 0.02 μmol/L (Kd = 40 nmol/L) and demonstrated >90-fold selectivity over USP7 and LSD1 (IC₅₀ > 100 μmol/L for both) [1]. This contrasts with the tool compound AZ1, which exhibits weaker USP28 inhibition and inferior selectivity [2].

Deubiquitinase Inhibitors Cancer Chemical Biology USP28 Targeting

Xanthine Oxidase Inhibitory Potential: Scaffold Activity Baseline Establishes the 3-Methyl Derivative as a Candidate for Structure-Activity Optimization

The parent 8-azaadenine scaffold inhibits xanthine oxidase with IC₅₀ = 0.54 μmol/L, as determined in a comparative study of synthetic cytokinin analogues [1]. Among the thirteen compounds tested, 8-azaadenine ranked as the most potent xanthine oxidase inhibitor, with an activity order of IC₅₀ = 0.54 (8-azaadenine) < 5.91 (4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine) < 8.17 (4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine) < 25.46 μmol/L (4-aminopyrazolo[3,4-d]pyrimidine) [1]. While direct xanthine oxidase inhibition data for the N3-methyl derivative are not yet reported, the established potency of the parent scaffold provides a quantitative baseline for SAR programs.

Xanthine Oxidase Inhibition Cytokinin Analogue Enzyme Inhibition

Optimal Research Application Scenarios for 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Based on Differentiated Evidence


Rational Design of Metal-Coordinating Enzyme Inhibitors Requiring Defined N1/N3 Pyrimidine Binding

For researchers developing inhibitors of metalloenzymes—such as xanthine oxidase, adenosine deaminase, or HDACs—where predictable metal coordination geometry is critical, 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine offers the advantage of a locked N1/N3 binding mode. Unlike the parent 8-azaadenine, which can coordinate metals through N7/N8, the N3-methyl derivative directs secondary metal interactions exclusively to the pyrimidine ring nitrogens, as demonstrated in methylmercury(II) complexation studies [1]. This predictable topology is essential for structure-based drug design campaigns where metal-chelation geometry must be controlled.

Synthetic Intermediate for USP28-Selective Deubiquitinase Inhibitor Libraries

Medicinal chemistry teams pursuing USP28 inhibitor development should consider this compound as a core building block. The triazolo[4,5-d]pyrimidine scaffold with 7-amino and N3-methyl substitution has been validated to yield potent USP28 inhibitors (IC₅₀ = 1.10 μmol/L) with >90-fold selectivity over USP7 and LSD1 [2]. The primary amine at position 7 provides a versatile handle for diversification through amide coupling, reductive amination, or SNAr chemistry, enabling rapid library synthesis for SAR exploration around this validated chemotype.

Spectroscopic Probe Development Leveraging Defined MCD Signatures for Regioisomer Discrimination

Analytical chemistry groups requiring regioisomerically pure triazolopyrimidine standards for method development can utilize this compound's well-resolved MCD spectrum (four distinct electronic bands in the 200–350 nm range) for identity confirmation and purity assessment [3]. The distinct MCD signature allows unambiguous discrimination from 7-methyl and 8-methyl regioisomers, making this compound valuable as a reference standard for HPLC-DAD or CD-based analytical methods where isomeric impurities must be quantified.

Crystallographic Fragment Screening and Structure-Based Design Benefiting from Solved Crystal Structure

With its crystal structure solved and deposited (Molbank 2024, M1862), this compound is immediately suitable for fragment-based drug discovery (FBDD) campaigns [4]. The defined tautomeric state and characterized protonation behavior eliminate the structural ambiguity that plagues unsubstituted 8-azaadenine. Computational chemists can initiate docking studies with confidence in the ligand geometry, while crystallographers can use the pre-determined unit cell parameters to streamline co-crystallization experiments with target proteins.

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